

Technical Deep Dive: GR 100679 & The NK2 Receptor Interface

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Compound of Interest

Compound Name: GR 100679
CAS No.: 150351-87-4
Cat. No.: B607722

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Content Type: Technical Whitepaper / Methodological Guide Subject: **GR 100679**
(Cyclohexylcarbonyl-Gly-Ala-D-Trp-Phe-NMe₂) Mechanism: Competitive Antagonism at
Tachykinin NK2 Receptors

Executive Summary

GR 100679 is a potent, selective, peptidic antagonist of the Tachykinin NK2 receptor (NK2R). Unlike broad-spectrum tachykinin inhibitors, **GR 100679** exhibits high specificity for NK2 over NK1 and NK3 subtypes, making it a critical "tool compound" in pharmacological research. It is widely utilized to delineate the physiological role of Neurokinin A (NKA) in respiratory bronchoconstriction and gastrointestinal motility. In its tritiated form (

-**GR 100679**), it serves as the gold-standard radioligand for labeling NK2 receptors in binding assays.

This guide details the molecular mechanism of **GR 100679**, its interference with Gq-coupled signaling, and the experimental protocols required to validate its affinity (

) and potency (

).

Chemical Profile & Structural Logic

GR 100679 is a modified pentapeptide. Its design overcomes the rapid enzymatic degradation typical of endogenous tachykinins while maintaining high receptor affinity.

- Chemical Name:

-Cyclohexylcarbonyl-Gly-L-Ala-D-Trp-L-Phe-

-dimethylamide[1]

- Molecular Class: Synthetic Peptidic Antagonist

- Key Structural Modifications:

- N-terminal Cyclohexylcarbonyl group: Enhances lipophilicity and resistance to aminopeptidases.
- D-Trp substitution: Induces a "beta-turn" conformation critical for locking the peptide into an antagonist orientation within the receptor pocket.
- C-terminal Dimethylamide: Protects against carboxypeptidase degradation.

Mechanism of Action: The Gq/11 Blockade

The core mechanism of **GR 100679** is competitive antagonism.[2] It binds reversibly to the orthosteric site of the NK2 receptor, preventing the binding of the endogenous agonist, Neurokinin A (NKA).

The Endogenous Pathway (Agonist Mode)

Under normal physiological conditions, NKA binds to the NK2 receptor, a G-protein coupled receptor (GPCR). This induces a conformational change that activates the heterotrimeric protein.

- Activation:

exchanges GDP for GTP.

- Effector:

-GTP activates Phospholipase C-

(PLC

).

- Second Messengers: PLC

hydrolyzes

into

(Inositol trisphosphate) and DAG (Diacylglycerol).

- Response:

triggers

release from the sarcoplasmic reticulum, causing smooth muscle contraction (bronchoconstriction/peristalsis).

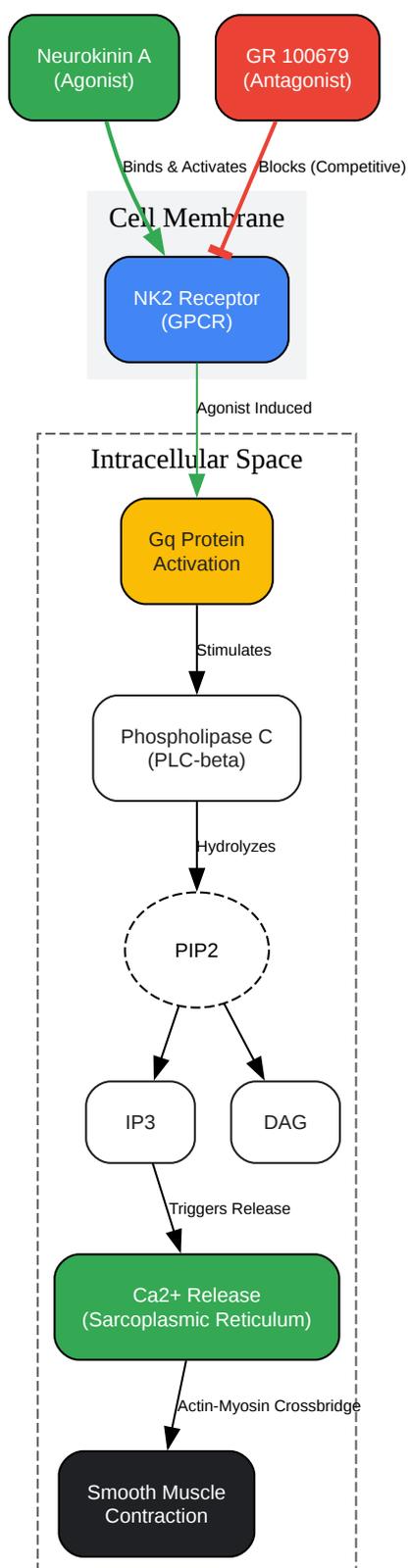
The Antagonist Mode (GR 100679)

GR 100679 occupies the transmembrane binding pocket but does not induce the conformational shift required for

coupling.

- Result: The signaling cascade is silenced. Intracellular calcium remains at basal levels, and smooth muscle remains relaxed even in the presence of NKA.

Signaling Pathway Visualization



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Figure 1: The competitive antagonism of **GR 100679** at the NK2 receptor interface, preventing the Gq-mediated calcium cascade.

Experimental Protocols (Validation Systems)

To scientifically validate **GR 100679**, one must characterize its binding affinity (

) and its functional potency (

).

Protocol A: Saturation Binding Assay (Determining)

Objective: Determine the equilibrium dissociation constant (

) of

-**GR 100679** and the receptor density (

) in a tissue preparation (e.g., Hamster Trachea or transfected CHO cells).

Methodology:

- Tissue Prep: Homogenize tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing peptidase inhibitors: phosphoramidon, chymostatin, leupeptin). Centrifuge at 48,000 x g to isolate membrane fraction.
- Incubation:
 - Prepare 12-point serial dilution of
-GR 100679 (Range: 0.1 nM to 10 nM).
 - Total Binding: Membrane + Radioligand.
 - Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold **GR 100679** (1 M) or NKA (1 M).

- Incubate for 60-90 mins at 25°C to reach equilibrium.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce filter binding) using a cell harvester.
- Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.
- Analysis: Plot Specific Binding (Total - NSB) vs. Concentration. Fit to a one-site hyperbola model:

Protocol B: Functional Schild Analysis (Determining)

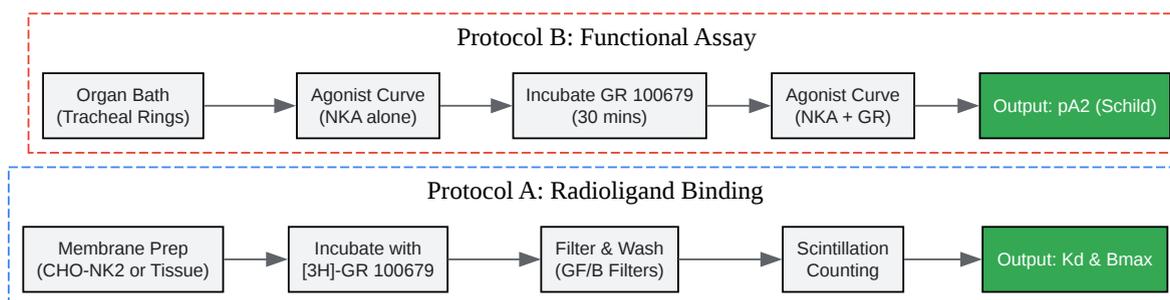
Objective: Confirm competitive antagonism and quantify potency in a physiological system (Guinea Pig Trachea).

Methodology:

- Setup: Mount tracheal rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95% /5%).
- Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.
- Control Curve: Generate a cumulative concentration-response curve (CRC) for the agonist Neurokinin A (NKA) (M to M). Wash out.
- Antagonist Incubation: Incubate tissue with a fixed concentration of **GR 100679** (e.g., 10 nM) for 30 mins.
- Test Curve: Generate a second NKA CRC in the presence of **GR 100679**. Repeat for increasing concentrations of **GR 100679** (30 nM, 100 nM).

- Analysis: Calculate the Dose Ratio (DR) =
-
- Schild Plot: Plot
- vs.
-
- Result: A linear slope of 1.0 indicates competitive antagonism.[3] The X-intercept is the (measure of affinity).[3]

Experimental Workflow Visualization



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Figure 2: Dual-stream validation workflow for characterizing **GR 100679** affinity and potency.

Data Summary & Comparative Pharmacology

GR 100679 is defined by its high selectivity. The table below summarizes its affinity profile compared to other tachykinin ligands.

Compound	Receptor Target	Affinity (/)	Type
GR 100679	NK2	9.0 - 9.5	Peptide Antagonist
Neurokinin A	NK2	8.5 - 9.0	Endogenous Agonist
GR 159897	NK2	9.5 - 10.0	Non-peptide Antagonist
SR 48968	NK2	8.5 - 9.0	Non-peptide Antagonist
Substance P	NK1	< 6.0 (at NK2)	NK1 Selective Agonist

Note:

values are derived from displacement of

-**GR 100679** in transfected CHO cells.

Therapeutic Implications

While **GR 100679** is primarily a research tool due to the pharmacokinetic limitations of peptides (rapid clearance, poor oral bioavailability), its mechanism underpins the development of stable non-peptide analogs (e.g., Saredutant).

- Asthma: NK2 receptors on bronchial smooth muscle mediate the non-cholinergic bronchoconstriction seen in asthmatic hyper-responsiveness. **GR 100679** blockade demonstrates that this pathway is distinct from the cholinergic (vagus nerve) pathway.
- Irritable Bowel Syndrome (IBS): NK2 receptors drive high-amplitude propagating contractions in the colon. Antagonism reduces visceral hypersensitivity and hypermotility without abolishing basal peristalsis.

References

- Characterization of the NK2 receptor antagonist GR 159897. *European Journal of Pharmacology*. (1995). [Link](#)
 - Citation Context: Validates **GR 100679** as the radioligand of choice for NK2 binding assays and compares affinities.
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 - Citation Context: Authoritative database record for chemical structure and binding constants.

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Sources

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